molecular formula C11H9BrN2O2 B11847296 Ethyl 5-bromoquinazoline-8-carboxylate

Ethyl 5-bromoquinazoline-8-carboxylate

Cat. No.: B11847296
M. Wt: 281.10 g/mol
InChI Key: LVYFPDLBJIXUCC-UHFFFAOYSA-N
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Description

Ethyl 5-bromoquinazoline-8-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 5th position and an ethyl ester group at the 8th position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromoquinazoline-8-carboxylate typically involves the bromination of quinazoline derivatives followed by esterification. One common method includes the reaction of 5-bromoanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromoquinazoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinazolines.

    Ester Hydrolysis: Formation of 5-bromoquinazoline-8-carboxylic acid.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazolines.

Mechanism of Action

The mechanism of action of Ethyl 5-bromoquinazoline-8-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit or activate various biological pathways, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloroquinazoline-8-carboxylate
  • Ethyl 5-fluoroquinazoline-8-carboxylate
  • Ethyl 5-iodoquinazoline-8-carboxylate

Uniqueness

Ethyl 5-bromoquinazoline-8-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and selectivity compared to other halogenated quinazoline derivatives .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

ethyl 5-bromoquinazoline-8-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-4-9(12)8-5-13-6-14-10(7)8/h3-6H,2H2,1H3

InChI Key

LVYFPDLBJIXUCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)Br)C=NC=N2

Origin of Product

United States

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